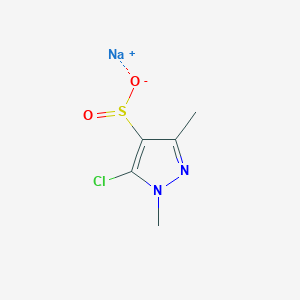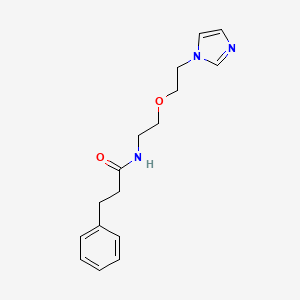
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the imidazole ring and the various functional groups attached to it. The imidazole ring itself is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives are known to show a broad range of biological activities, which suggests they may undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Pharmacological Applications and Metabolism
Pharmacokinetics and Metabolism
Understanding the metabolism and disposition of compounds related to imidazole derivatives is crucial in pharmacological research. For instance, studies on "γ-Aminobutyric Acid Type A Receptor Partial Agonist" have elucidated the metabolism and disposition patterns in humans, highlighting oxidative deamination and active renal secretion processes (Shaffer et al., 2008). This type of research is vital for developing new medications by understanding how drugs are metabolized and excreted in the human body.
Chemopreventive and Antioxidant Properties
Research on ellagitannins, compounds containing ellagic acid units similar in complexity to the imidazole derivatives, has been conducted to explore their chemopreventive and antioxidant properties. These studies have identified biomarkers for human exposure to dietary polyphenols and their metabolites, indicating potential health benefits (Cerdá et al., 2005). Such research can provide insights into how compounds related to imidazole derivatives may be used in preventing or treating various diseases.
Toxicological Studies
Exposure and Toxicity Assessment
Evaluating the exposure and potential toxicity of chemical compounds is essential for understanding their safety profile. For instance, studies on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, in human urine help identify the metabolic pathways and potential toxic metabolites (Balani et al., 1995). These findings are critical for assessing the risks associated with drug use and guiding safe medication development.
Mechanism of Action
Future Directions
The future directions for research on this compound could include exploring its potential biological activities, developing new synthesis methods, and studying its interactions with various biological targets. Given the wide range of activities shown by imidazole derivatives, this compound could have potential applications in various fields .
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(7-6-15-4-2-1-3-5-15)18-9-12-21-13-11-19-10-8-17-14-19/h1-5,8,10,14H,6-7,9,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBCDEPCIRIZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2862822.png)


![1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2862829.png)
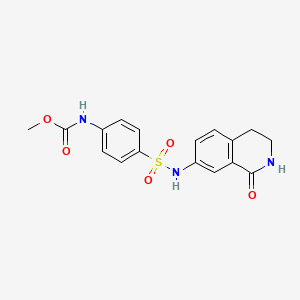
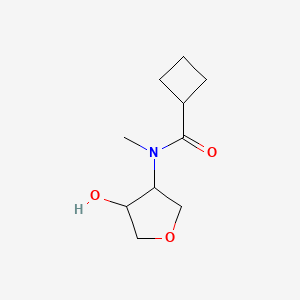
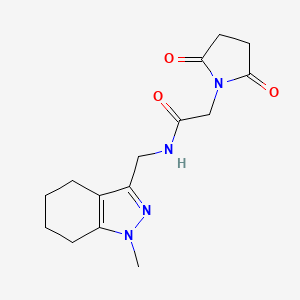
![N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2862835.png)

![3-(3-Methoxyphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2862839.png)
![5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2862841.png)

